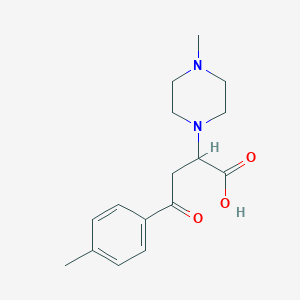

4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

CAS No.: 329078-79-7

Cat. No.: VC5269717

Molecular Formula: C16H22N2O3

Molecular Weight: 290.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329078-79-7 |

|---|---|

| Molecular Formula | C16H22N2O3 |

| Molecular Weight | 290.363 |

| IUPAC Name | 4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C16H22N2O3/c1-12-3-5-13(6-4-12)15(19)11-14(16(20)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3,(H,20,21) |

| Standard InChI Key | NBPMIMJYCWLXKS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is C₁₆H₂₂N₂O₃, with a molar mass of 290.36 g/mol . The structure integrates three key components:

-

A 4-oxobutanoic acid core, providing carboxylic acid functionality.

-

A 4-methylphenyl group attached at the γ-position, contributing aromatic hydrophobicity.

-

A 4-methylpiperazin-1-yl group at the β-position, introducing basic nitrogen centers capable of hydrogen bonding and ionic interactions .

Stereochemical Considerations

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis typically involves a multi-step approach:

Step 1: Friedel-Crafts Acylation

A toluene derivative undergoes Friedel-Crafts reaction with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming 4-(4-methylphenyl)-4-oxobutanoic acid . This step establishes the aryl-ketone-carboxylic acid framework.

Step 2: Piperazine Incorporation

The β-carbon of the butanoic acid is functionalized via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 4-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) introduces the piperazine moiety.

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the β-position requires precise control of reaction conditions, as competing reactions at the α- or γ-positions may occur.

-

Piperazine Stability: The basicity of the piperazine nitrogen necessitates pH adjustments to prevent premature protonation during synthesis.

Physicochemical Properties

Experimental and calculated properties are summarized below:

The compound’s low aqueous solubility and moderate lipophilicity (LogP ~1.36) suggest suitability for formulations requiring membrane permeability, such as central nervous system (CNS) therapeutics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.25–7.15 (m, 4H, aromatic H from 4-methylphenyl).

-

δ 3.80–3.40 (m, 8H, piperazine CH₂).

-

δ 2.90 (t, 2H, J = 6.8 Hz, CH₂CO).

-

δ 2.35 (s, 3H, Ar–CH₃).

-

δ 2.20 (s, 3H, piperazine–CH₃).

-

-

¹³C NMR:

-

δ 175.2 (COOH), 172.8 (C=O), 139.5–126.3 (aromatic carbons), 54.1–46.2 (piperazine carbons).

-

Infrared (IR) Spectroscopy

Key absorptions include:

-

1705 cm⁻¹ (C=O stretch, carboxylic acid).

-

1660 cm⁻¹ (C=O stretch, ketone).

Mass Spectrometry

-

ESI-MS: m/z 291.2 [M+H]⁺ (calculated for C₁₆H₂₂N₂O₃: 290.36) .

-

Fragmentation patterns show loss of CO₂ (44 Da) and the piperazine moiety (99 Da).

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The compound serves as a scaffold for introducing substituents to modulate selectivity for GPCRs or kinases .

-

Prodrug Development: Esterification of the carboxylic acid could improve oral bioavailability .

Chemical Biology

-

Photoaffinity Labeling: The aryl ketone may enable UV-induced crosslinking for target identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume